molecular formula C27H56 B14144361 9-Methylhexacosane CAS No. 88942-78-3

9-Methylhexacosane

Cat. No.: B14144361
CAS No.: 88942-78-3
M. Wt: 380.7 g/mol
InChI Key: GKECHHCNBKITNR-UHFFFAOYSA-N
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Description

9-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56. It is a methyl-branched alkane, specifically a derivative of hexacosane with a methyl group attached to the ninth carbon atom. This compound is part of a class of hydrocarbons known for their presence in various natural sources and their applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-Methylhexacosane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the hydrocarbon into various oxygenated products.

    Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.

    Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens (e.g., chlorine or bromine) to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids

    Reduction: No significant change as it is already saturated

    Substitution: Halogenated alkanes

Scientific Research Applications

9-Methylhexacosane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and other hydrophobic materials.

Mechanism of Action

The mechanism of action of 9-Methylhexacosane primarily involves its interaction with hydrophobic environments. In biological systems, it integrates into lipid membranes, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other non-polar molecules, making it useful in various applications.

Comparison with Similar Compounds

    2-Methylhexacosane: Another methyl-branched hexacosane with the methyl group on the second carbon atom.

    4-Methylhexacosane: A similar compound with the methyl group on the fourth carbon atom.

Comparison:

    Structural Differences: The position of the methyl group differentiates these compounds, affecting their physical and chemical properties.

    Uniqueness of 9-Methylhexacosane: The specific position of the methyl group in this compound may influence its interaction with other molecules and its behavior in various applications.

Properties

CAS No.

88942-78-3

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

IUPAC Name

9-methylhexacosane

InChI

InChI=1S/C27H56/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-22-24-26-27(3)25-23-21-11-9-7-5-2/h27H,4-26H2,1-3H3

InChI Key

GKECHHCNBKITNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

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